

Analytical methods for "2-Chloro-N-phenethyl-benzamide" quantification

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Compound of Interest

Compound Name: 2-Chloro-N-phenethyl-benzamide

CAS No.: 38925-70-1

Cat. No.: B1221081

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Application Note: Strategic Quantification of **2-Chloro-N-phenethyl-benzamide**

Abstract

This guide details the analytical quantification of **2-Chloro-N-phenethyl-benzamide**, a lipophilic amide often encountered as a structural analog in the synthesis of psychoactive phenethylamines or as a specific impurity in the production of benzamide-based kinase inhibitors. Due to its high lipophilicity (LogP ~3.5–4.[1]0) and lack of ionizable basic centers, standard generic protocols often fail to address carry-over and peak tailing.[1] This note provides two optimized protocols: a robust HPLC-UV method for purity assessment and a high-sensitivity LC-MS/MS method for trace quantification, grounded in the specific physicochemical behavior of the chlorobenzamide core.

Part 1: Analyte Profiling & Critical Method

Parameters

Before initiating method development, one must understand the molecule's behavior in solution.[1][2] **2-Chloro-N-phenethyl-benzamide** consists of a 2-chlorophenyl ring connected via an amide linker to a phenethyl group.[1]

Property	Value / Characteristic	Analytical Implication
Formula	C ₁₅ H ₁₄ ClNO	MW: 259.73 g/mol .[1][3]
LogP	~3.8 (Predicted)	High Lipophilicity. Requires high organic mobile phase strength for elution.[1] Significant risk of carry-over in LC systems.[1]
pKa	Neutral Amide	No protonation in weak acid.[1] It remains neutral in standard HPLC buffers (pH 2–8), meaning pH adjustment affects the matrix/impurities more than the analyte itself.[1]
Chromophore	Benzamide (nm)	UV detection is viable but non-specific.[1]
Isotopes	Cl / Cl (3:1 ratio)	Critical for MS: The mass spectrum will show a distinct M+2 peak at ~33% intensity, serving as an identity confirmation tool.

Part 2: HPLC-UV Protocol (Purity & Assay)

Context: This method is designed for Quality Control (QC) environments where the analyte is present at

g/mL to mg/mL levels.[1]

Senior Scientist Insight: While a standard C18 column can retain this molecule, I recommend a Phenyl-Hexyl stationary phase.[1] The analyte possesses two aromatic rings.[1] The Phenyl-Hexyl phase utilizes

interactions to provide superior selectivity against structurally similar impurities (like unsubstituted N-phenethylbenzamide) that rely solely on hydrophobic interaction on a C18.[1]

Chromatographic Conditions

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
- Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 μm (or equivalent).
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains ionic strength).[1]
- Mobile Phase B: Acetonitrile (preferred over Methanol to reduce backpressure and improve peak shape for aromatics).[1]
- Flow Rate: 1.0 mL/min.[1][4]
- Column Temp: 40°C (Reduces viscosity, improves mass transfer).[1]
- Detection: 254 nm (primary), 230 nm (secondary).[1]
- Injection Volume: 5–10 μL.[1]

Gradient Program

Time (min)	% Mobile Phase B	Rationale
0.0	40	Initial hold to retain polar impurities.
1.0	40	--
8.0	90	Linear ramp to elute the lipophilic target.[1]
10.0	90	Wash step to remove highly hydrophobic dimers.
10.1	40	Re-equilibration.
14.0	40	Ready for next injection.[1]

System Suitability Criteria:

- Tailing Factor:

(If higher, increase column temp to 45°C).

- Resolution:

between **2-Chloro-N-phenethyl-benzamide** and the starting material (2-chlorobenzoic acid).

Part 3: LC-MS/MS Protocol (Trace Quantification)

Context: This method is for bioanalysis (DMPK) or genotoxic impurity screening (ppm levels).

[1]

Senior Scientist Insight: The amide nitrogen is not basic.[1] Therefore, ionization in ESI(+) relies on protonation of the carbonyl oxygen.[1] To maximize sensitivity, use Ammonium Formate in the mobile phase to facilitate adduct formation or proton transfer.[1] Warning: Due to the chlorine atom, you must monitor the transition for the

Cl isotope for quantitation and the

Cl isotope for qualification to rule out interferences.

Mass Spectrometry Parameters (ESI+)

- Ion Source: Electrospray Ionization (ESI) Positive.[1]
- Capillary Voltage: 3.5 kV.[1]
- Desolvation Temp: 400°C (High temp required for stable spray of high-organic mobile phase).[1]
- MRM Transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	Collision Energy (eV)	ID / Quant	Mechanism
260.1 (Cl)	105.1	50	25	Quantifier	Cleavage of amide bond Phenethyl cation (Tropylium).
260.1 (Cl)	139.0	50	15	Qualifier 1	Cleavage of amide bond 2-Chlorobenzoyl cation.[1]
262.1 (Cl)	105.1	50	25	Qualifier 2	Isotope confirmation (Must be ~33% of Quant peak). [1]

LC-MS/MS Workflow Diagram



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Caption: Figure 1. Optimized LC-MS/MS workflow for trace quantification of **2-Chloro-N-phenethyl-benzamide**, highlighting the critical Liquid-Liquid Extraction (LLE) step to manage lipophilicity.

Part 4: Sample Preparation Protocols

Because the analyte has a $\text{LogP} > 3.5$, protein precipitation (PPT) with acetonitrile often results in poor recovery due to drug entrapment in the protein pellet. Liquid-Liquid Extraction (LLE) is

the superior choice for biological matrices.[1]

Protocol: LLE for Plasma/Serum

- Aliquot: Transfer 100

µL of plasma to a 1.5 mL tube.

- IS Addition: Add 10

µL of Internal Standard (e.g., N-benzylbenzamide or deuterated analog).

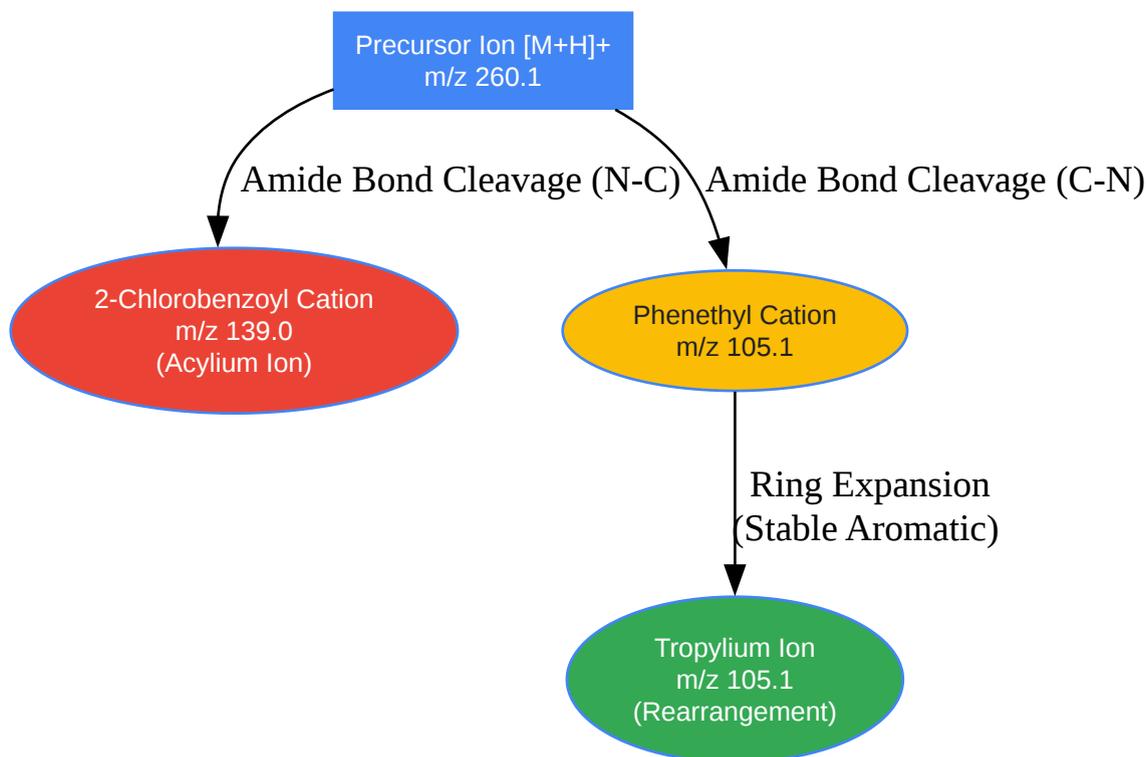
- Extraction: Add 500

µL of MTBE (Methyl tert-butyl ether).

- Why MTBE? It forms a clean upper layer and extracts neutral lipophilic amides efficiently while leaving polar matrix components behind.[1]
 - Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.
 - Transfer: Transfer the supernatant (organic layer) to a fresh glass vial.
 - Dry Down: Evaporate to dryness under Nitrogen at 40°C.
 - Reconstitution: Reconstitute in 100
- µL of 50:50 Acetonitrile:Water.
- Critical: Do not reconstitute in 100% water; the analyte will adsorb to the glass walls of the vial.[1]

Part 5: Fragmentation Logic & Mechanism

Understanding the fragmentation is vital for troubleshooting MS interferences.[1] The collision-induced dissociation (CID) follows a predictable pathway for benzamides.



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Caption: Figure 2.[1] Proposed fragmentation pathway. The formation of the stable Tropylium ion (m/z 105) is the dominant transition, while the chlorobenzoyl cation (m/z 139) retains the chlorine isotopic signature.

Part 6: Validation & Compliance

To ensure the method is "Trustworthy" per ICH Q2(R1) guidelines, the following specific tests must be performed:

- Linearity: Range 10 ng/mL to 1000 ng/mL (LC-MS) or 10

g/mL to 500

g/mL (HPLC-UV).

must be

.[1][5]

- Carry-Over Check: Inject a blank immediately after the highest standard (ULOQ).[1]

- Requirement: The peak area in the blank must be of the Lower Limit of Quantification (LLOQ).[1]
- Fix: If carry-over exists, switch the needle wash solvent to Isopropanol:Acetonitrile:Acetone (1:1:1).[1]
- Selectivity: The method must separate the analyte from 2-Chlorobenzoic acid (Synthesis starting material) and Phenethylamine.[1]
 - Note: Phenethylamine is polar and will elute near the void volume (t₀).[1] 2-Chlorobenzoic acid is acidic; at neutral pH, it elutes early.[1] The target analyte is late-eluting.[1]

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